![molecular formula C35H43N3O B14395295 4-[(E)-(4-Butoxyphenyl)diazenyl]-N-[(4-octylphenyl)methyl]naphthalen-1-amine CAS No. 87534-63-2](/img/structure/B14395295.png)
4-[(E)-(4-Butoxyphenyl)diazenyl]-N-[(4-octylphenyl)methyl]naphthalen-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(E)-(4-Butoxyphenyl)diazenyl]-N-[(4-octylphenyl)methyl]naphthalen-1-amine is an organic compound known for its unique structural properties. This compound belongs to the class of azo compounds, characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings. The compound’s structure includes a naphthalene core, which is a polycyclic aromatic hydrocarbon, making it a subject of interest in various scientific fields.
準備方法
The synthesis of 4-[(E)-(4-Butoxyphenyl)diazenyl]-N-[(4-octylphenyl)methyl]naphthalen-1-amine typically involves a multi-step process:
Diazotization Reaction: The initial step involves the formation of a diazonium salt from an aromatic amine. This is achieved by treating the aromatic amine with nitrous acid under acidic conditions.
Coupling Reaction: The diazonium salt is then coupled with another aromatic compound, such as 4-butoxyaniline, to form the azo compound.
N-Alkylation: The final step involves the alkylation of the naphthalen-1-amine with 4-octylbenzyl chloride under basic conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments.
化学反応の分析
4-[(E)-(4-Butoxyphenyl)diazenyl]-N-[(4-octylphenyl)methyl]naphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite, resulting in the formation of corresponding amines.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
4-[(E)-(4-Butoxyphenyl)diazenyl]-N-[(4-octylphenyl)methyl]naphthalen-1-amine has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying azo compound behavior.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a biochemical probe or therapeutic agent.
Medicine: Research explores its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: It is used in the production of dyes, pigments, and other materials due to its vibrant color and stability.
作用機序
The mechanism by which 4-[(E)-(4-Butoxyphenyl)diazenyl]-N-[(4-octylphenyl)methyl]naphthalen-1-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The diazenyl group can participate in electron transfer reactions, influencing various biochemical pathways. The compound’s aromatic structure allows it to intercalate with DNA, potentially affecting gene expression and cellular functions.
類似化合物との比較
Similar compounds to 4-[(E)-(4-Butoxyphenyl)diazenyl]-N-[(4-octylphenyl)methyl]naphthalen-1-amine include other azo compounds with different substituents on the aromatic rings. These compounds share the diazenyl group but differ in their specific chemical properties and applications. Examples include:
4-[(E)-(4-Nitrophenyl)diazenyl]-1-naphthalenamine: Known for its use in dye synthesis.
4-[(E)-(4-Methoxyphenyl)diazenyl]-N-[(4-octylphenyl)methyl]naphthalen-1-amine: Studied for its potential biological activities.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
特性
CAS番号 |
87534-63-2 |
|---|---|
分子式 |
C35H43N3O |
分子量 |
521.7 g/mol |
IUPAC名 |
4-[(4-butoxyphenyl)diazenyl]-N-[(4-octylphenyl)methyl]naphthalen-1-amine |
InChI |
InChI=1S/C35H43N3O/c1-3-5-7-8-9-10-13-28-16-18-29(19-17-28)27-36-34-24-25-35(33-15-12-11-14-32(33)34)38-37-30-20-22-31(23-21-30)39-26-6-4-2/h11-12,14-25,36H,3-10,13,26-27H2,1-2H3 |
InChIキー |
BYRFWEGCIACQNV-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC1=CC=C(C=C1)CNC2=CC=C(C3=CC=CC=C32)N=NC4=CC=C(C=C4)OCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


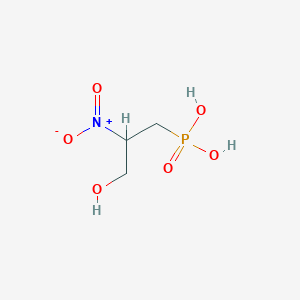
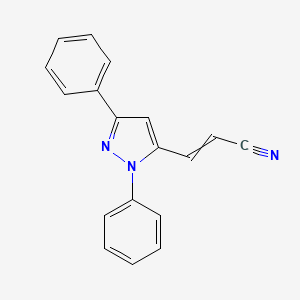
![5-Hydrazinyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14395222.png)
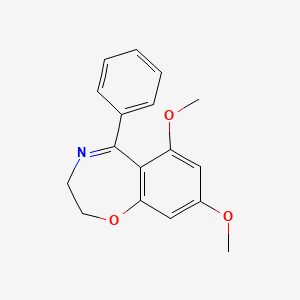
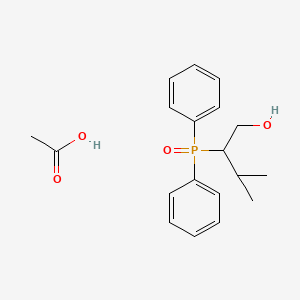
![5-{[4-(Benzyloxy)phenyl]disulfanyl}-3-hydroxy-3-methylpentanoic acid](/img/structure/B14395237.png)
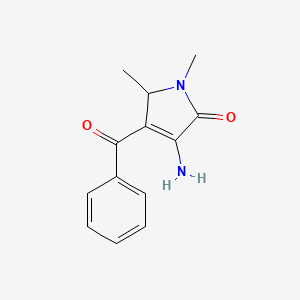
![2,4,6-Trimethoxy-3-[(propan-2-yl)oxy]phenol](/img/structure/B14395249.png)
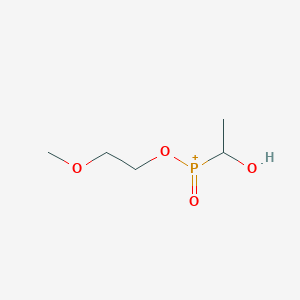
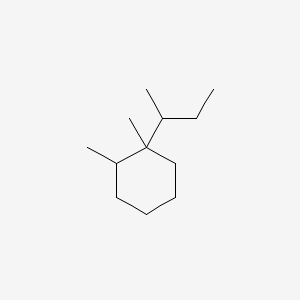
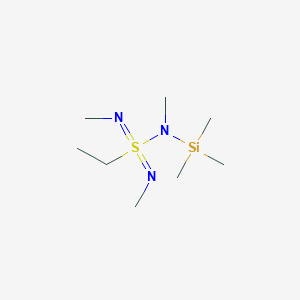
![[2-(3-Hydroxybutyl)-4-oxocyclopentyl]methyl acetate](/img/structure/B14395306.png)
![2-[(4-Cyclohexyl-2-methylphenyl)methyl]piperidine;hydrochloride](/img/structure/B14395308.png)
![5-Methoxy-2-methyl-8H-cyclohepta[b]thiophen-8-one](/img/structure/B14395315.png)
